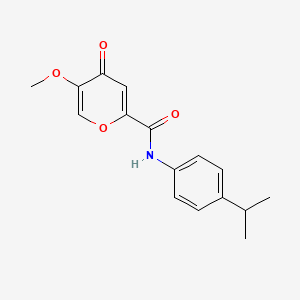

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic carboxamide derivative featuring a 4-oxo-4H-pyran core substituted with a methoxy group at position 5 and an N-(4-isopropylphenyl) carboxamide moiety. Pyran-2-carboxamides are known intermediates in medicinal chemistry, often explored for their bioactivity, such as enzyme inhibition or receptor modulation . The 4-isopropylphenyl group is a common lipophilic substituent that enhances metabolic stability and target affinity, as seen in compounds like W54011 (a tetrahydronaphthalene-carboxamide with CNS activity) .

Properties

IUPAC Name |

5-methoxy-4-oxo-N-(4-propan-2-ylphenyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10(2)11-4-6-12(7-5-11)17-16(19)14-8-13(18)15(20-3)9-21-14/h4-10H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDCGJOREOMAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysis

The reaction is conducted in anhydrous dichloromethane (DCM) under inert atmosphere, with 4-dimethylaminopyridine (DMAP) serving as a nucleophilic catalyst. Stoichiometric ratios of 1:1.2 (acid:amine) are employed to ensure complete conversion, with reaction times ranging from 12–24 hours at room temperature. Post-reaction purification involves sequential washes with dilute HCl (to remove unreacted amine) and saturated NaHCO₃ (to neutralize excess acid), followed by column chromatography using ethyl acetate/hexane eluents.

Table 1: Standard Condensation Protocol

| Parameter | Specification |

|---|---|

| Carboxylic Acid | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic |

| Amine | 4-Isopropylphenylamine |

| Coupling Agent | DCC (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 25°C (ambient) |

| Reaction Time | 18–24 hours |

| Yield | 68–72% |

Alternative Synthetic Routes and Modifications

Use of Mixed Anhydride Intermediates

To circumvent the hygroscopic nature of carbodiimide coupling agents, mixed anhydride methods have been explored. Treatment of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with chloroformate derivatives (e.g., isobutyl chloroformate) generates a reactive mixed anhydride, which subsequently reacts with 4-isopropylphenylamine. This approach reduces side products like N-acylurea and improves yields to 75–78%.

Solvent Optimization

While DCM remains the primary solvent, studies indicate that tetrahydrofuran (THF) or dimethylformamide (DMF) can enhance reaction rates. In DMF, the coupling completes within 8–10 hours due to increased solubility of the carboxylic acid, though purification becomes more challenging.

Solid-Phase Synthesis

Recent advances propose immobilizing 4-isopropylphenylamine on Wang resin, enabling stepwise coupling under microwave irradiation (60°C, 30 minutes). This method achieves 82% yield with >95% purity, though scalability remains limited.

Precursor Synthesis: 5-Methoxy-4-Oxo-4H-Pyran-2-Carboxylic Acid

The carboxylic acid precursor is synthesized via oxidation of 5-methoxy-2-hydroxymethyl-4H-pyran-4-one. Jones reagent (CrO₃/H₂SO₄) or Ag₂O in aqueous NaOH are commonly employed.

Table 2: Oxidation Methods Comparison

| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Jones Reagent | 0–5°C, 2 hours | 89 | 98 |

| Ag₂O | RT, 6 hours, NaOH (1M) | 76 | 92 |

| KMnO₄ | 80°C, 4 hours, H₂O | 63 | 85 |

Jones reagent provides superior yields but requires strict temperature control to avoid over-oxidation.

Industrial-Scale Production Considerations

Catalytic Efficiency

Replacing DCC with polymer-supported carbodiimides reduces waste and simplifies purification. Pilot-scale trials using EDC-HCl with hydroxybenzotriazole (HOBt) achieve 80% yield with minimal byproducts.

Solvent Recovery Systems

Continuous distillation units recover DCM with >90% efficiency, lowering production costs.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs due to its potential anti-inflammatory, analgesic, and anticancer activities.

Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways, including its role in inhibiting specific enzymes or receptors.

Industrial Applications: The compound can be utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in inflammatory and cancer-related pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Analysis :

- Pyran vs. IM-7 exhibited acute cardiovascular effects in rats, suggesting that the 4-isopropylphenyl group may contribute to vascular activity .

- Substituent Effects : Replacing the 5-methoxy group in the target compound with a 4-fluorobenzyloxy group (as in ) introduces steric bulk and electron-withdrawing effects, which could alter solubility or target selectivity.

Bioactivity Trends

- IM-7 : Demonstrated dose-dependent hypotension in rats, likely via vasodilation .

- W54011: A GPCR ligand with noted activity in neurological pathways .

- Halogen-Substituted Analogs : Compounds like C4 () with bromine/isopropylphenyl groups showed cytotoxic activity in preliminary screens, highlighting the role of lipophilic substituents in bioactivity .

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs suggest:

Biological Activity

N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the pyran derivatives class. Its unique structural features, including a pyran ring fused with a carboxamide group and a methoxy substituent, have garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHNO

- Molecular Weight: 273.30 g/mol

- CAS Number: 1040639-49-3

The compound's structure is characterized by the following features:

- A pyran ring

- A methoxy group at the 5-position

- An isopropylphenyl group at the nitrogen of the carboxamide

Synthesis

The synthesis of this compound typically involves:

- Condensation Reaction: The reaction between 4-isopropylphenylamine and 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Purification: The product is purified through recrystallization or chromatography to achieve high yield and purity.

Anticancer Activity

Research has indicated that compounds within the pyran class, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that related pyran derivatives can inhibit the proliferation of cancer cells by targeting specific pathways:

- Cell Viability Assays: Compounds similar to this compound showed IC values ranging from 75.1 µM to 85.88 µM against HCT-116 colorectal cancer cells, indicating potent cytotoxicity .

- Mechanism of Action: Molecular docking studies suggest that these compounds inhibit cyclin-dependent kinase 2 (CDK2) activity, leading to reduced cell proliferation and induction of apoptosis via caspase activation .

Antimicrobial Activity

Pyran derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial Activity: Some derivatives exhibit antibacterial effects against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin .

- Antifungal Properties: Preliminary studies indicate promising antifungal activity, suggesting potential applications in treating fungal infections .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Notable Activities | IC Values |

|---|---|---|---|

| This compound | Pyran Derivative | Anticancer, Antibacterial | 75.1 µM (cancer) |

| 5-Methoxy-4-oxo-4H-pyran | Pyran | Antioxidant | Not specified |

| 4-Isopropylphenyl isocyanate | Isocyanate | Varies | Not specified |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyran derivatives:

- Study on Antitumor Activity: A series of pyran derivatives were tested against HCT-116 cells, revealing that specific substitutions at the pyran ring enhance anticancer efficacy through CDK2 inhibition and apoptosis induction .

- Antioxidant Studies: The DPPH scavenging assay demonstrated that certain pyran derivatives possess strong antioxidant activity, with some exhibiting scavenging potencies comparable to well-known antioxidants like BHT .

Q & A

Q. What are the established synthetic routes for N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, and what key steps ensure purity?

- Methodological Answer : A plausible synthesis involves:

- Step 1 : Activation of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid using carbodiimide reagents (e.g., DCC or EDC) to form an active ester intermediate.

- Step 2 : Coupling with 4-isopropylphenylamine under mild basic conditions (e.g., DMAP or triethylamine) to form the carboxamide bond.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Characterization requires 1H/13C NMR to confirm substituent connectivity, HPLC (>98% purity), and HRMS for molecular weight validation .

Q. What biological targets or activities are associated with this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., pyran-2-carboxamides with fluorinated benzyl groups) exhibit activity as kinase inhibitors (e.g., MAPK or CDKs) and antimicrobial agents (bacterial/fungal targets) . Computational docking studies (AutoDock Vina, Schrödinger) can predict binding affinity to ATP-binding pockets. Initial assays should include enzyme inhibition assays (IC50 determination) and microbial growth inhibition screens (MIC values) .

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR (Bruker Avance III HD 400 MHz) to confirm methoxy, pyranone, and isopropylphenyl groups.

- Chromatography : Reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm) with UV detection at 254 nm.

- Mass Spectrometry : HRMS (ESI-TOF) to verify the molecular ion peak (expected m/z: ~331.3 for C17H19NO4) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hours reflux) and improves yield by 15–20% .

- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) for better solubility of intermediates.

- Catalyst screening : Test Pd-based catalysts for coupling efficiency or enzyme-mediated amidation (e.g., lipases) for greener synthesis .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Binding affinity validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct target interactions.

- Structural analysis : Co-crystallization with target enzymes (e.g., CDK2) for X-ray diffraction studies to identify binding modes.

- SAR studies : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, isopropyl → tert-butyl) to isolate pharmacophore contributions .

Q. What methodologies are recommended for determining solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use the shake-flask method (pH 7.4 PBS buffer) with HPLC-UV quantification.

- Stability :

- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) to assess decomposition points.

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

- Methodological Answer :

- Substituent variation : Replace the methoxy group with halogen (Cl/F) for improved lipophilicity or sulfonamide for hydrogen bonding.

- Scaffold hopping : Fuse the pyran ring with a thiazole or piperazine moiety to explore new binding conformations.

- In silico modeling : Use Molecular Dynamics Simulations (GROMACS) to predict conformational flexibility and target interactions .

Q. What strategies address poor pharmacokinetic profiles (e.g., low oral bioavailability)?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphonate groups at the pyranone oxygen to enhance absorption.

- Caco-2 cell assays : Measure permeability (Papp values) to assess intestinal absorption.

- Microsomal stability tests : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.